molecular formula C14H17NO4 B8151966 4-((2-Nitro-5-vinylphenoxy)methyl)tetrahydro-2H-pyran

4-((2-Nitro-5-vinylphenoxy)methyl)tetrahydro-2H-pyran

Cat. No.: B8151966
M. Wt: 263.29 g/mol
InChI Key: AAUDUNMRTGPGNA-UHFFFAOYSA-N
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Description

4-((2-Nitro-5-vinylphenoxy)methyl)tetrahydro-2H-pyran is a complex organic compound that features a tetrahydropyran ring substituted with a nitrovinylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Nitro-5-vinylphenoxy)methyl)tetrahydro-2H-pyran typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a tetrahydropyran derivative reacts with a nitrovinylphenoxy compound under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((2-Nitro-5-vinylphenoxy)methyl)tetrahydro-2H-pyran can undergo various chemical reactions including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The vinyl group can be hydrogenated to an ethyl group using hydrogen gas and a suitable catalyst.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Hydrogen gas, platinum or palladium catalyst.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-((2-Amino-5-vinylphenoxy)methyl)tetrahydro-2H-pyran.

    Reduction: 4-((2-Nitro-5-ethylphenoxy)methyl)tetrahydro-2H-pyran.

    Substitution: Various substituted phenoxy derivatives depending on the electrophile used.

Scientific Research Applications

4-((2-Nitro-5-vinylphenoxy)methyl)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-Nitro-5-vinylphenoxy)methyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The vinyl group can also participate in reactions with nucleophiles, affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-((2-Nitrophenoxy)methyl)tetrahydro-2H-pyran: Lacks the vinyl group, making it less reactive in certain chemical reactions.

    4-((2-Amino-5-vinylphenoxy)methyl)tetrahydro-2H-pyran: Contains an amino group instead of a nitro group, which alters its chemical and biological properties.

    4-((2-Nitro-5-ethylphenoxy)methyl)tetrahydro-2H-pyran: The vinyl group is hydrogenated to an ethyl group, affecting its reactivity.

Uniqueness

4-((2-Nitro-5-vinylphenoxy)methyl)tetrahydro-2H-pyran is unique due to the presence of both a nitro group and a vinyl group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[(5-ethenyl-2-nitrophenoxy)methyl]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-2-11-3-4-13(15(16)17)14(9-11)19-10-12-5-7-18-8-6-12/h2-4,9,12H,1,5-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUDUNMRTGPGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)[N+](=O)[O-])OCC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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